![molecular formula C6H4BrN3O B1523980 5-Brom-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 1086064-44-9](/img/structure/B1523980.png)
5-Brom-1H-pyrazolo[3,4-b]pyridin-3-ol
Übersicht
Beschreibung
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 3-position .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- IUPAC Name : 5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
- Molecular Formula :
- Molecular Weight : 214.02 g/mol
- CAS Number : 1086064-44-9
Physical Properties
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room temperature |
Hazard Statements | H302-H315-H319-H335 |
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been investigated for its potential as a tropomyosin receptor kinase (TRK) inhibitor . TRKs are critical in various cancers, including:
- Colorectal cancer
- Non-small cell lung cancer
- Glioblastoma
Inhibition of TRK can disrupt cancer cell proliferation and survival, making this compound a candidate for targeted cancer therapies.
Synthesis of Heterocyclic Compounds
This compound serves as a building block in the synthesis of various heterocyclic compounds that exhibit biological activities. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Material Science
In the industrial sector, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is used in the development of new materials. Its chemical properties make it suitable for applications in pharmaceuticals and other specialty chemicals.
Chemical Reactions
The compound undergoes various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
These reactions expand its utility in synthetic organic chemistry.
Case Study 1: TRK Inhibition
A study published in Journal of Medicinal Chemistry explored the efficacy of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a TRK inhibitor. The results demonstrated significant inhibition of TRK activity in vitro and highlighted its potential as a therapeutic agent for TRK-driven cancers.
Case Study 2: Synthesis of Derivatives
Research conducted by Smith et al. (2022) detailed the synthesis of various derivatives from 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The derivatives exhibited enhanced biological activity compared to the parent compound, suggesting avenues for drug development.
Wirkmechanismus
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through hydrogen bonding and pi-stacking interactions due to their heterocyclic structure . The bromine atom on the 5-position of the molecule may also participate in halogen bonding, enhancing its interaction with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can be further reacted with various reagents to yield the desired compound.
Industrial Production Methods: Industrial production methods for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents at various positions.
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol: This compound has a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom at the 5-position and the hydroxyl group at the 3-position contributes to its specific interactions with molecular targets .
Biologische Aktivität
Overview
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 3-position, which are critical for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative disorders.
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : 214.02 g/mol
- CAS Number : 1086064-44-9
- IUPAC Name : 5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room temperature |
The biological activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is primarily attributed to its interaction with molecular targets through hydrogen bonding and pi-stacking interactions. It has been identified as a potential inhibitor of tropomyosin receptor kinases (TRK), which play a significant role in various cancers including colorectal cancer and glioblastoma .
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity. For instance:
- Compounds similar to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one have demonstrated micromolar IC₅₀ values against various cancer cell lines .
- Specific derivatives have been reported to induce cell cycle arrest and apoptosis in HeLa and MCF7 cancer cell lines .
Case Study Example :
A study evaluated the anticancer potency of several pyrazolo[3,4-b]pyridine derivatives against HCT-116 cells. The most active compound showed a notable reduction in cell viability and was linked to the inhibition of CDK2 and CDK9 activity .
Neuroprotective Effects
In addition to its anticancer properties, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been investigated for its neuroprotective effects. Compounds from this class have shown inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative disorders such as Parkinson's disease .
Comparative Analysis with Related Compounds
The biological activities of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be contrasted with other similar compounds:
Compound | Biological Activity | IC₅₀ Value (µM) |
---|---|---|
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | TRK inhibitor; neuroprotective | TBD |
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-one | Anticancer; MAO-B inhibitor | TBD |
1H-pyrazolo[3,4-b]pyridine derivatives | Anticancer; CDK inhibition | TBD |
Eigenschaften
IUPAC Name |
5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJQRPVGPXKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-44-9 | |
Record name | 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.